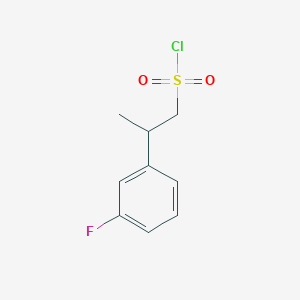
2-(3-Fluorophenyl)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Fluorophenyl)propane-1-sulfonyl chloride” is a chemical compound with the molecular weight of 236.69 . It is also known as “1-(3-fluorophenyl)propane-2-sulfonyl chloride” and has the CAS Number: 1602292-84-1 .
Synthesis Analysis
The synthesis of similar compounds involves the use of sulfonyl chlorides . For instance, the synthesis of “N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide” involves the reaction of 3-bromo-2-fluoroaniline with propane-1-sulfonyl chloride .Molecular Structure Analysis
The IUPAC name of this compound is “1-(3-fluorophenyl)propane-2-sulfonyl chloride” and its InChI code is "1S/C9H10ClFO2S/c1-7(14(10,12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3" .Chemical Reactions Analysis
While specific reactions involving “this compound” are not available, sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 236.69 . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Fuel Cell Applications
- Sulfonated Poly(arylene ether sulfone)s Block Copolymers : Incorporation of fluorenyl groups in sulfonated block copolymers for enhanced proton conductivity and mechanical properties in fuel cells (Bae, Miyatake, & Watanabe, 2009).
Sensor Development
- Dual Responsive Test Paper Sensor : Development of a colorimetric and fluorogenic sensor for Hg2+/Cr3+ detection in water, utilizing fluorenyl groups for improved performance (Das, Ghosh, Bhatt, & Das, 2012).
Proton Exchange Membranes
- Sulfonated Poly (aryl ether sulfone) : Use in proton exchange membranes for medium-high temperature fuel cells, showing excellent thermal, dimensional, and oxidative stability (Xu, Ren, Cheng, Ma, & Wang, 2013).
Sulfonyl Fluoride Synthesis
- 1-Bromoethene-1-sulfonyl Fluoride : Development of a new fluorosulfonylation reagent for regioselective synthesis of functionalized isoxazoles (Leng & Qin, 2018).
Chemical Reactions and Synthesis
- Organic Sulfur Mechanisms : Investigation into reactions of hydroxyalkanesulfonyl chlorides, contributing to a deeper understanding of their chemical behavior and potential applications (King & Hillhouse, 1983).
- Solvolyses of Sulfonyl Chlorides : Studies on the solvolysis mechanisms of different sulfonyl chlorides, providing insights into their chemical reactivity (Kevill, Park, Park, D’Souza, Yaakoubd, Mlynarski, & Kyong, 2006).
Pharmaceutical Applications
- Nonsteroidal Antiandrogen Resolution : Exploration of the stereochemistry and resolution of nonsteroidal antiandrogens involving fluorenyl groups (Tucker & Chesterson, 1988).
Zwitterionic Polymers
- Poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s : Studying their solubility in water and salt solutions, contributing to the development of advanced materials (Hildebrand, Laschewsky, & Wischerhoff, 2016).
Fluorescence Studies
- Fluorescent Amino Acid Incorporation : Biosynthetic incorporation of fluorophores into proteins at defined sites for studying protein structure and dynamics (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).
Fluorescent Dyes and Indicators
- Cationic Salts as Fluorescent Indicators : Development of cationic salts for fluorescence measurements in physiological studies (Wolfbeis & Urbano, 1982).
Fluoro-Polyetherimides
- Synthesis of Fluoro-Polyetherimides : Creating advanced polymers with excellent electrical properties, thermo-oxidative stability, and reduced water absorption (Vora, Goh, & Chung, 2000).
Safety and Hazards
Orientations Futures
Sulfonyl fluorides, which are structurally similar to “2-(3-Fluorophenyl)propane-1-sulfonyl chloride”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The use of fluorosulfonyl radicals for the synthesis of sulfonyl fluorides represents a promising area of research .
Propriétés
IUPAC Name |
2-(3-fluorophenyl)propane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2S/c1-7(6-14(10,12)13)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAMBXLYWAQXLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)C1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
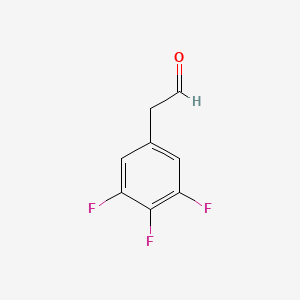
![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2406092.png)
![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)
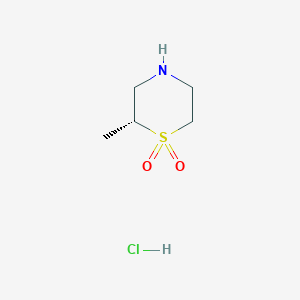
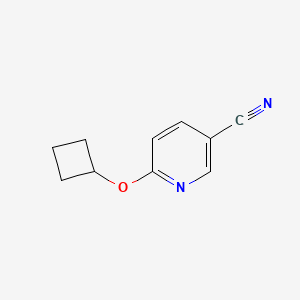



![N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2406104.png)

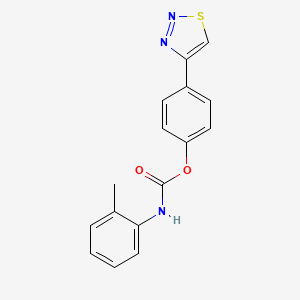
![5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2406108.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406109.png)
![Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate](/img/structure/B2406112.png)
